molecular formula C10H15NO2S B13088451 N-Ethyl-2,6-dimethylbenzene-1-sulfonamide

N-Ethyl-2,6-dimethylbenzene-1-sulfonamide

Cat. No.: B13088451
M. Wt: 213.30 g/mol
InChI Key: YOPZLNSCQNXKHD-UHFFFAOYSA-N
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Description

Sulfonamides are widely used in pharmaceuticals, agrochemicals, and industrial applications due to their stability, solubility, and biological activity.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-ethyl-2,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3

InChI Key

YOPZLNSCQNXKHD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2,6-dimethylbenzene-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of 2,6-dimethylbenzenethiol with ethylamine in the presence of an oxidizing agent. The reaction typically requires a catalyst, such as copper, to facilitate the dual S-H/N-H activation .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its role in drug design and discovery, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of N-Ethyl-2,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Ethyl-2,6-dimethylbenzene-1-sulfonamide with structurally related sulfonamides:

Compound Substituents Molecular Formula Molecular Weight Key Functional Groups Reported Applications
This compound Ethyl (N), Methyl (2,6) Not provided Not provided Sulfonamide, Alkyl, Methyl Limited data (assumed industrial)
3-Amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide Cyclopropyl (N), Methyl (2,6), Amino (3) C₁₁H₁₆N₂O₂S 240.32 Sulfonamide, Cyclopropyl, Amino Research/industrial (non-pharmaceutical)

Key Differences:

Nitrogen Substituent :

  • Ethyl group in the target compound vs. cyclopropyl group in the analog . The cyclopropyl substituent introduces steric and electronic effects that may enhance rigidity or alter binding interactions in biological systems.

This is absent in the ethyl variant, suggesting differences in solubility and reactivity .

Molecular Weight and Complexity: The analog has a higher molecular weight (240.32 g/mol) due to the cyclopropyl and amino groups. The ethyl variant likely has a lower molecular weight, influencing its pharmacokinetic profile (e.g., diffusion rates).

Physicochemical Properties (Inferred):

  • Solubility: The amino group in the analog may improve aqueous solubility compared to the ethyl variant.

Research Findings (Limited Evidence):

  • 3-Amino-N-cyclopropyl-2,6-dimethylbenzene-1-sulfonamide is documented as a non-pharmaceutical chemical for industrial and research use . No direct studies on the ethyl variant were found, but sulfonamides with alkyl groups are often employed as intermediates in drug synthesis or corrosion inhibitors.

Limitations and Recommendations

The provided evidence lacks direct data on This compound , necessitating reliance on structural analogs. Further studies should prioritize:

  • Experimental determination of solubility, melting point, and reactivity.
  • Comparative bioactivity assays (e.g., enzyme inhibition) against analogs.
  • Exploration of industrial applications (e.g., polymer additives, surfactants).

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